molecular formula C23H26N4O10S B2656789 5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate CAS No. 1216532-26-1

5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate

Cat. No.: B2656789
CAS No.: 1216532-26-1
M. Wt: 550.54
InChI Key: NEECUFKNCMOWGS-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate is a salt form of a potent and selective small-molecule inhibitor primarily investigated for its role in cancer research. Its core research value lies in its high-affinity binding to and inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a wide range of solid tumors. FAK signaling is a critical mediator of tumor progression , influencing cellular processes including proliferation, migration, adhesion, and survival. By potently inhibiting FAK autophosphorylation at Y397, this compound disrupts downstream signaling pathways, such as those involving PI3K/AKT and RAS-MAPK, leading to cell cycle arrest and the induction of apoptosis in malignant cells. Beyond its direct anti-proliferative effects, this thienopyrimidine-based compound is a valuable tool for studying the tumor microenvironment, as FAK inhibition has been shown to impair angiogenesis and modulate immune cell infiltration within tumors. Consequently, it is extensively used in preclinical studies to elucidate the mechanisms of tumorigenesis, metastasis, and therapy resistance, providing a critical research backbone for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.2C2H2O4/c1-24-15-4-2-14(3-5-15)16-12-26-19-17(16)18(21-13-22-19)20-6-7-23-8-10-25-11-9-23;2*3-1(4)2(5)6/h2-5,12-13H,6-11H2,1H3,(H,20,21,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECUFKNCMOWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and pharmacological relevance.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A thieno[2,3-d]pyrimidine core.
  • A morpholinoethyl substituent enhancing solubility and bioavailability.
  • A methoxyphenyl group that may influence its interaction with biological targets.

The molecular formula is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity in medicinal chemistry.

Cytotoxicity and Antiproliferative Activity

Research indicates that thienopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives within this class can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds often fall within the nanomolar to micromolar range, suggesting potent antiproliferative effects.

Table 1: Summary of Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
4-Amino-thieno[2,3-d]pyrimidine derivativeMDA-MB-2310.16
6-Methyl-thieno[2,3-d]pyrimidine derivativeA5490.004

Note: TBD indicates that specific IC50 data for the compound is yet to be determined.

The proposed mechanisms through which thienopyrimidines exert their cytotoxic effects include:

  • Inhibition of Tyrosine Kinases : Many thienopyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases (e.g., G1 phase), preventing further cellular division.

Case Studies

Several studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:

  • Study on MCF-7 Cells : A recent study demonstrated that a derivative exhibited an IC50 value of 9.1 nM against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models have shown promising results where thienopyrimidine derivatives significantly reduced tumor size in xenograft models of breast cancer .
  • Combination Therapy : There is ongoing research into the synergistic effects of thienopyrimidine derivatives when used in combination with other targeted therapies, enhancing overall effectiveness against resistant cancer types .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:

  • Absorption : The morpholinoethyl group likely enhances solubility and bioavailability.
  • Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes.
  • Toxicity Profiles : While many derivatives show low toxicity to normal cells (e.g., BALB/c mice), ongoing evaluations are necessary to establish safety margins for clinical applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Compound 7b (5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine)
  • Structure: Lacks the 2-morpholinoethyl side chain.
  • Properties : Higher melting point (258–260°C) and free base form, indicating lower solubility than the dioxalate salt .
Compound 5c (N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine)
  • Structure : Incorporates a tetrahydrobenzo ring and 4-methoxyphenyl group.
  • Properties : Lower melting point (140–142°C) due to reduced rigidity. IR data confirm NH and aliphatic CH stretches .

Substituent Variations

Compound 25 (N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine)
  • Structure : Features a sulfonylphenyl group instead of 4-methoxyphenyl.
  • Properties : Polar sulfonyl group may enhance solubility but introduce steric bulk. Synthesized in 56% yield as a lyophilized solid .
  • Key Difference : Sulfonyl groups often confer kinase selectivity (e.g., FLT3 inhibition) but may reduce cellular uptake compared to methoxy substituents .
Compound 20 ((R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine)
  • Structure : Contains a bromophenyl-ethyl group and stereochemical complexity.
  • Properties : Bromine increases molecular weight (MW ~440) and may improve halogen bonding in target interactions .
  • Key Difference: The chiral center and bromine substitution could enhance potency but limit metabolic stability compared to the morpholinoethyl group .

Side Chain Modifications

Compound 22 (N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine)
  • Structure: Shares the morpholinoethyl side chain but includes a tetrahydrobenzo ring.
  • Properties: Predicted pKa 6.79 and MW 318.44.
  • Key Difference: The saturated ring system may lower cytotoxicity compared to the aromatic thienopyrimidine core of the target compound .

Salt Forms and Solubility

The dioxalate salt of the target compound likely improves aqueous solubility compared to free base analogs like 7b (melting point >250°C). For example, compound 25 (lyophilized solid) and compound 20 (bromophenyl derivative) may require formulation aids for dissolution, whereas the dioxalate salt dissociates in physiological conditions, enhancing bioavailability .

Q & A

Q. How can researchers interpret conflicting SAR data across different cell lines?

  • Hypothesis Testing :
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets.
  • Cell-specific factors : Measure expression levels of transporters (e.g., ABCB1) or metabolizing enzymes (e.g., CYP3A4) .

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